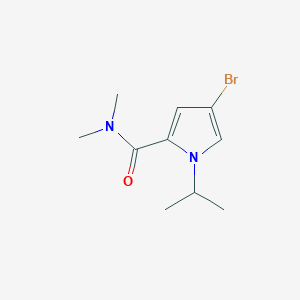
4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide is a synthetic compound that is used in scientific research to study its mechanism of action and biochemical and physiological effects. It is a pyrrole derivative that has been synthesized through various methods, and its potential applications in the field of medicine and pharmacology are being explored.
Mécanisme D'action
The mechanism of action of 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide has a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a useful tool for studying its mechanism of action and potential therapeutic applications. However, one limitation is that its potential applications in humans are not fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are a number of future directions for research on 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide. One potential direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for cancer. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to determine its safety and efficacy in humans, and to develop more effective methods for synthesizing and purifying the compound.
Méthodes De Synthèse
The synthesis of 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide has been achieved through various methods, including the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with N,N-dimethylpropan-2-amine in the presence of a coupling agent. Another method involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with N,N-dimethylpropan-2-amine hydrochloride in the presence of a base.
Applications De Recherche Scientifique
4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide has been used in scientific research to study its potential applications in the field of medicine and pharmacology. It has been found to have potential as an anti-inflammatory agent and as a potential treatment for cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)13-6-8(11)5-9(13)10(14)12(3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIPVVOIRPXZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-isopropyl-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)

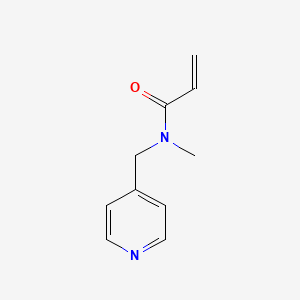
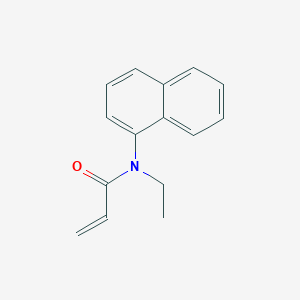
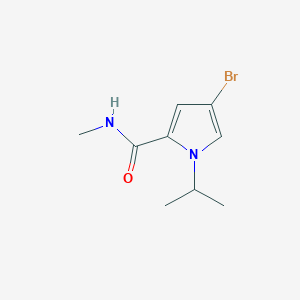
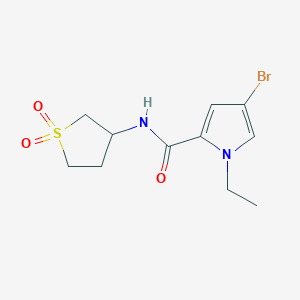
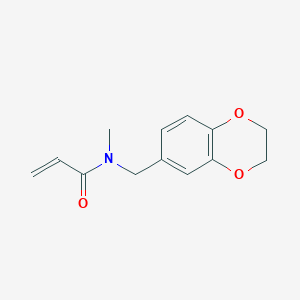

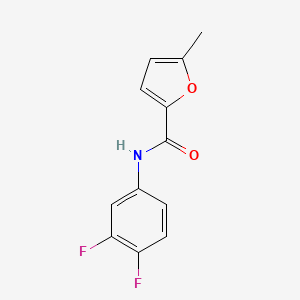
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)